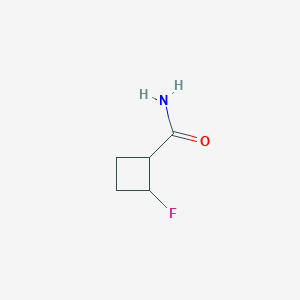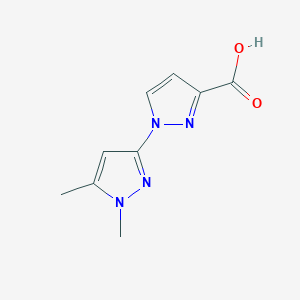![molecular formula C11H15N B13318482 [3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
[3-(1-Methylcyclopropyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound characterized by a phenyl ring substituted with a methanamine group and a 1-methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Methylcyclopropyl)phenyl]methanamine typically involves the reaction of a suitable precursor with reagents that introduce the methanamine and 1-methylcyclopropyl groups. One common method involves the use of acid-amine coupling reactions, where an acid chloride reacts with an amine under controlled conditions .
Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: [3-(1-Methylcyclopropyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, [3-(1-Methylcyclopropyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules. Its structural features make it a candidate for studying receptor binding and enzyme inhibition.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its efficacy and safety as a drug candidate for various medical conditions.
作用機序
The mechanism of action of [3-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
類似化合物との比較
- [3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride
- 1-[3-(1-Methylcyclopropyl)phenyl]methanamine
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and structural features.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
[3-(1-methylcyclopropyl)phenyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 |
InChIキー |
IAYHMAVUQUUDMH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


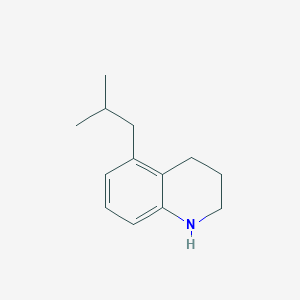
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
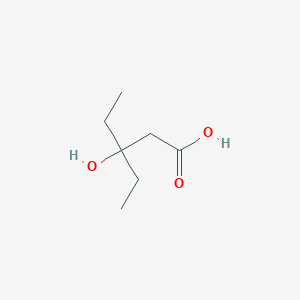
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
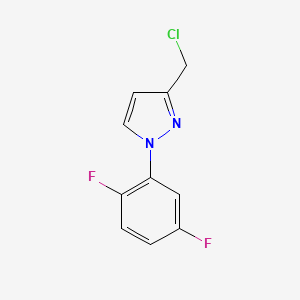

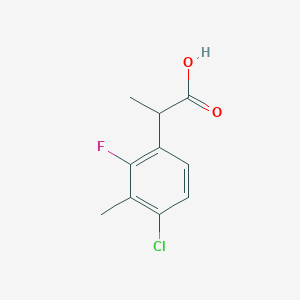

![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
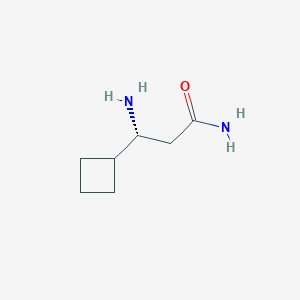
![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)
